

what is the mechanism of action of TAT-GluA2-3Y

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Compound of Interest

Compound Name: TAT-GluA2 3Y

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An In-Depth Technical Guide to the Mechanism of Action of TAT-GluA2-3Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAT-GluA2-3Y is a synthetic, cell-permeable interference peptide designed to modulate synaptic plasticity by specifically inhibiting the endocytosis of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the GluA2 subunit. Its mechanism centers on the competitive disruption of the interaction between the C-terminus of the GluA2 subunit and key proteins of the endocytic machinery. This action stabilizes GluA2-containing AMPA receptors at the postsynaptic membrane, thereby preventing the expression of long-term depression (LTD), halting the decay of long-term potentiation (LTP), and mitigating excitotoxic downstream signaling. This guide provides a detailed examination of its molecular interactions, impact on signaling pathways, quantitative preclinical data, and key experimental protocols.

Core Mechanism of Action: Inhibition of GluA2-Dependent Endocytosis

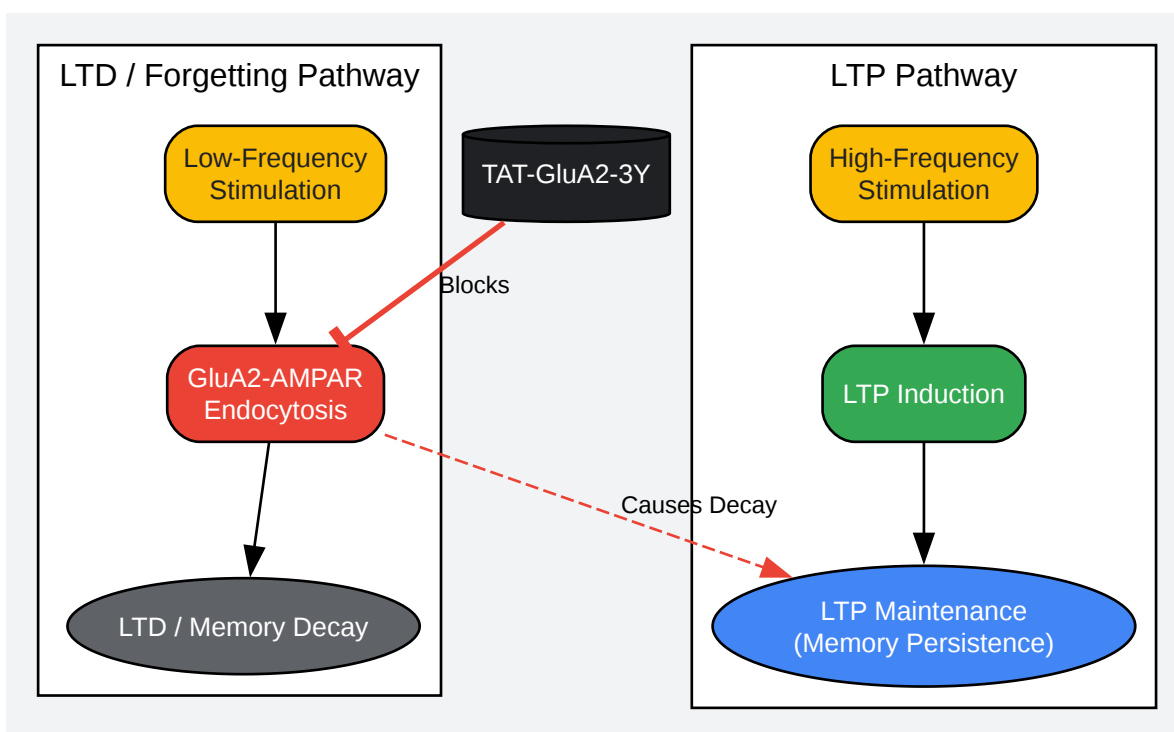
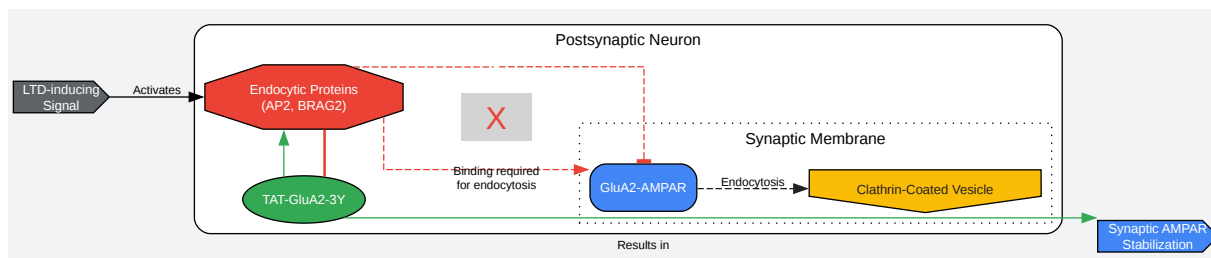
The primary mechanism of TAT-GluA2-3Y is the selective inhibition of activity-dependent endocytosis of GluA2-containing AMPA receptors.[1] AMPA receptors are critical for fast excitatory synaptic transmission, and their number at the postsynaptic density is tightly regulated to modulate synaptic strength.[2]

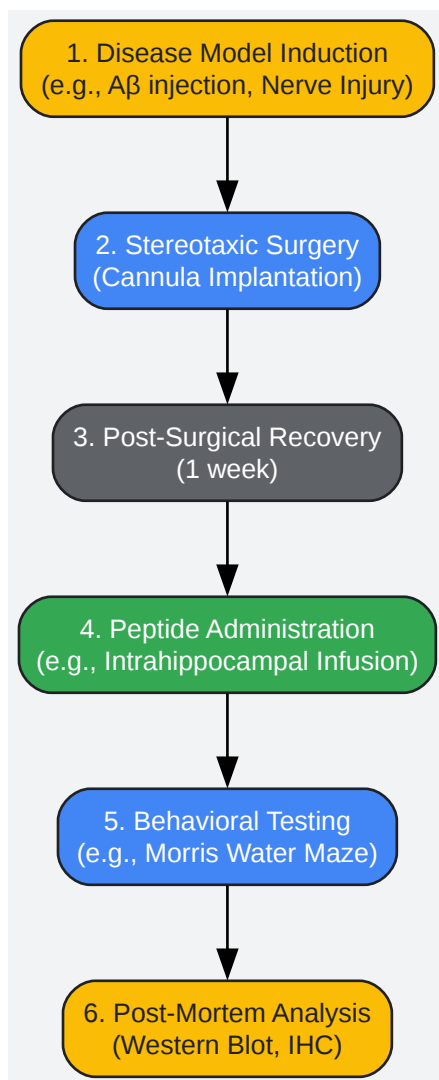
The TAT-GluA2-3Y peptide consists of two key domains:

- A TAT protein transduction domain (YGRKKRRQRRR): This sequence renders the peptide cell-permeable, allowing it to cross the plasma membrane and access intracellular targets.[3]
- A competitive binding motif (YKEGYNVYG): This sequence mimics the tyrosine-rich C-terminal tail of the GluA2 subunit.[3]

During synaptic events that trigger LTD, such as low-frequency stimulation, specific proteins bind to the C-terminus of GluA2 to initiate its removal from the synapse via clathrin-mediated endocytosis.[3][4] Key interacting proteins include BRAG2 (Brefeldin A-resistant Arf-GEF 2) and the AP2 adaptor complex.[3][4][5] TAT-GluA2-3Y acts as a competitive inhibitor, preventing these endocytic proteins from binding to the native GluA2 subunit.[5][6] This interference blocks the internalization of GluA2-containing AMPA receptors, effectively stabilizing them at the synaptic surface.[7][8]

It is crucial to note that TAT-GluA2-3Y specifically affects activity-dependent endocytosis, which is associated with synaptic plasticity, and does not appear to alter the constitutive endocytosis required for normal receptor turnover.[1] This specificity allows it to modulate synaptic strength without disrupting baseline synaptic transmission.[1]





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